molecular formula C12H10Cl2N4O3 B4587995 N~3~-(3,5-DICHLOROPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(3,5-DICHLOROPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4587995
M. Wt: 329.14 g/mol
InChI Key: IBDGQFFTFFWZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(3,5-DICHLOROPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N3-(3,5-DICHLOROPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with arylamines in N,N′-dimethylformamide solution at 60°C . This reaction yields a series of dichlorobenzamide derivatives, which are further characterized by nuclear magnetic resonance and infrared spectroscopy . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N~3~-(3,5-DICHLOROPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N3-(3,5-DICHLOROPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to disrupt mycobacterial energetics by affecting the function of efflux pumps . This disruption leads to an accumulation of toxic substances within the bacterial cells, ultimately causing cell death.

Comparison with Similar Compounds

N~3~-(3,5-DICHLOROPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-ethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O3/c1-2-17-6-10(18(20)21)11(16-17)12(19)15-9-4-7(13)3-8(14)5-9/h3-6H,2H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDGQFFTFFWZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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